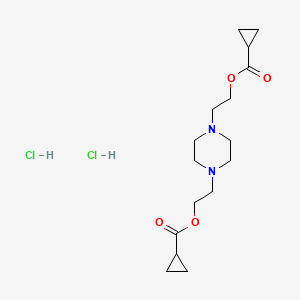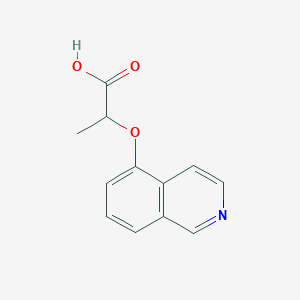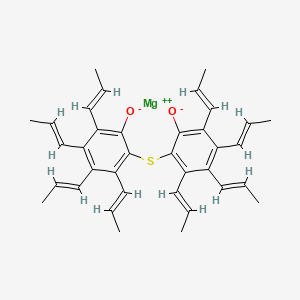
Magnesium thiobis(tetrapropenylphenolate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium thiobis(tetrapropenylphenolate) is a chemical compound with the molecular formula C36H40MgO2S and a molecular weight of 561.0716 g/mol . It is known for its unique structure, which includes magnesium coordinated with thiobis(tetrapropenylphenolate) ligands. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium thiobis(tetrapropenylphenolate) typically involves the reaction of magnesium salts with thiobis(tetrapropenylphenolate) ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of magnesium thiobis(tetrapropenylphenolate) often involves large-scale synthesis using high-purity starting materials and optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
Magnesium thiobis(tetrapropenylphenolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced species .
科学的研究の応用
Magnesium thiobis(tetrapropenylphenolate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties
作用機序
The mechanism of action of magnesium thiobis(tetrapropenylphenolate) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It may also interact with biological molecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
Similar Compounds
Some compounds similar to magnesium thiobis(tetrapropenylphenolate) include:
- Magnesium bis(phenolate)
- Magnesium bis(thiophenolate)
- Magnesium bis(tetraphenylphenolate)
Uniqueness
Magnesium thiobis(tetrapropenylphenolate) is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
特性
CAS番号 |
68974-78-7 |
|---|---|
分子式 |
C36H40MgO2S |
分子量 |
561.1 g/mol |
IUPAC名 |
magnesium;2-[2-oxido-3,4,5,6-tetrakis[(E)-prop-1-enyl]phenyl]sulfanyl-3,4,5,6-tetrakis[(E)-prop-1-enyl]phenolate |
InChI |
InChI=1S/C36H42O2S.Mg/c1-9-17-25-27(19-11-3)31(23-15-7)35(33(37)29(25)21-13-5)39-36-32(24-16-8)28(20-12-4)26(18-10-2)30(22-14-6)34(36)38;/h9-24,37-38H,1-8H3;/q;+2/p-2/b17-9+,18-10+,19-11+,20-12+,21-13+,22-14+,23-15+,24-16+; |
InChIキー |
HDGPYJDXJPCDAI-ZKPHHARPSA-L |
異性体SMILES |
C/C=C/C1=C(C(=C(C(=C1/C=C/C)[O-])SC2=C(C(=C(C(=C2[O-])/C=C/C)/C=C/C)/C=C/C)/C=C/C)/C=C/C)/C=C/C.[Mg+2] |
正規SMILES |
CC=CC1=C(C(=C(C(=C1C=CC)[O-])SC2=C(C(=C(C(=C2[O-])C=CC)C=CC)C=CC)C=CC)C=CC)C=CC.[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


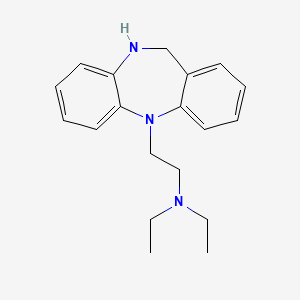

![[5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate](/img/structure/B13776007.png)
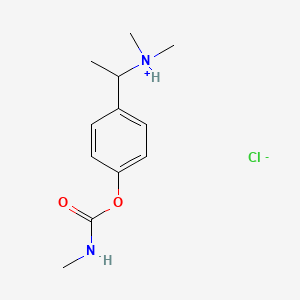
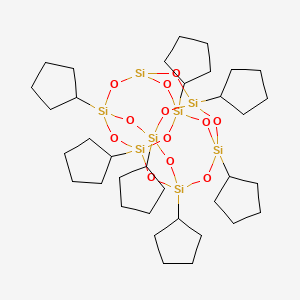
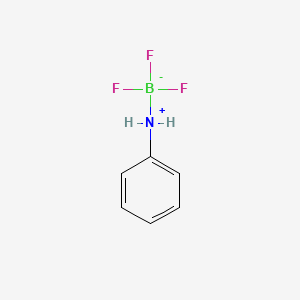
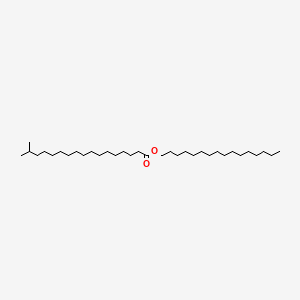
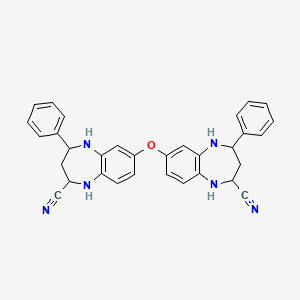
![(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane](/img/structure/B13776042.png)
![2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13776056.png)
![Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]-](/img/structure/B13776062.png)
